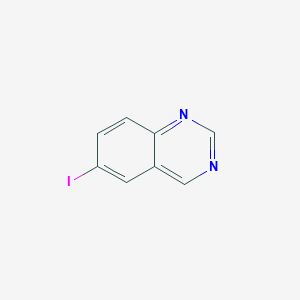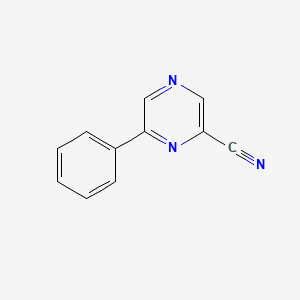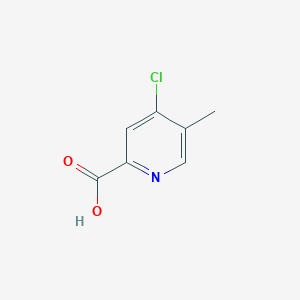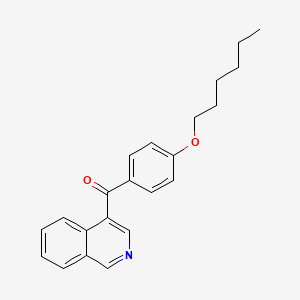
4-(4-Hexyloxybenzoyl)isoquinoline
Vue d'ensemble
Description
“4-(4-Hexyloxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C22H23NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of isoquinoline derivatives involves several methods . For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines . Another method involves a three-component reaction that includes the condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Molecular Structure Analysis
The molecular structure of “4-(4-Hexyloxybenzoyl)isoquinoline” is based on the isoquinoline backbone, which consists of a benzene ring fused to a pyridine ring . The compound also contains a hexyloxybenzoyl group attached to the isoquinoline ring .Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions . For example, they can undergo a regioselective cyclization with alkynes in the presence of a catalytic amount of RuCl2 and NaOAc to give isoquinoline derivatives . They can also undergo a Pd (II)-catalyzed homocoupling or cyclization with vinyl azides .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Isoquinolines and their derivatives, including those related to "4-(4-Hexyloxybenzoyl)isoquinoline," have been the focus of synthetic chemistry due to their bioactive properties. A study by Wang et al. (2021) details a Cu-catalyzed cascade reaction involving the Ugi postcyclization strategy, allowing for the construction of polysubstituted isoquinolin-1(2H)-ones. This method emphasizes the significance of isoquinoline derivatives in achieving molecular diversity with moderate to good yields in a combinatorial format, showcasing the scaffold's versatility and applicability in drug discovery and materials science (Wang et al., 2021).
Crystal Structure Analysis
The crystal structures of isoquinoline compounds provide critical insights into their molecular interactions and stability. Gotoh and Ishida (2015) explored the structures of isoquinoline with chloro-nitrobenzoic acid, revealing the importance of hydrogen bonding in stabilizing the molecular structure. Such structural analyses are vital for understanding the physicochemical properties of isoquinoline derivatives, aiding in the design of more effective compounds (Gotoh & Ishida, 2015).
Pharmacological Applications
Isoquinoline derivatives have been investigated for their potential pharmacological applications. For instance, the synthesis and antitumor evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives by Mahmoud et al. (2018) highlight the therapeutic potential of isoquinoline scaffolds. These compounds exhibited satisfactory in vitro activity against human tumor cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), indicating their relevance in oncology research (Mahmoud et al., 2018).
Sensor and Optoelectronic Applications
The unique optical properties of isoquinoline derivatives make them suitable for sensor and optoelectronic applications. Craig et al. (2009) discussed the dual fluorescence emission of an isoquinolinone derivative, showcasing its potential in sensors and other optoelectronic devices. The sensitivity of the compound's fluorescence emission to the solvent highlights the tunability of isoquinoline derivatives for specific applications, ranging from fluorescence-based sensors to novel optoelectronic devices (Craig et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
(4-hexoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-3-4-7-14-25-19-12-10-17(11-13-19)22(24)21-16-23-15-18-8-5-6-9-20(18)21/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSLESLRWSRRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hexyloxybenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



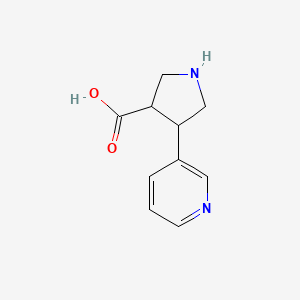
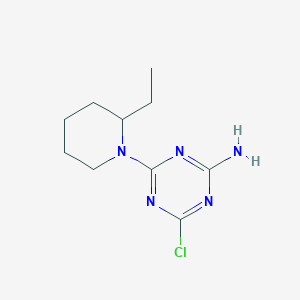
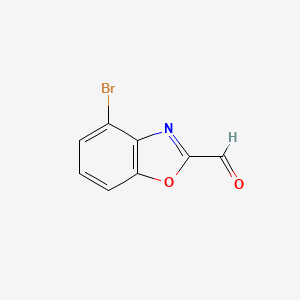
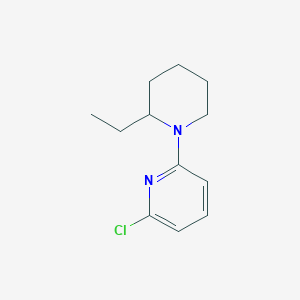
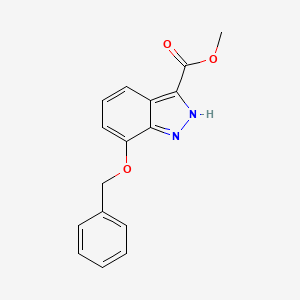
![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)
![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)
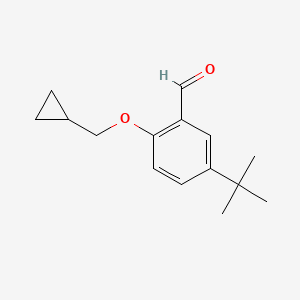

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)
